8-(pyridin-4-yl)-7H-purine
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Overview
Description
8-(pyridin-4-yl)-7H-purine is a heterocyclic compound that features a pyridine ring fused to a purine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(pyridin-4-yl)-7H-purine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with purine precursors in the presence of catalysts and solvents. For instance, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 8-(pyridin-4-yl)-7H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or purine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or purine rings.
Scientific Research Applications
8-(pyridin-4-yl)-7H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-(pyridin-4-yl)-7H-purine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar structure with 8-(pyridin-4-yl)-7H-purine and is also studied for its biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Uniqueness: this compound is unique due to its specific fusion of pyridine and purine rings, which imparts distinct chemical properties and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Biological Activity
8-(Pyridin-4-yl)-7H-purine is a purine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article aims to consolidate current research findings regarding the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound possesses a purine scaffold with a pyridine substituent at the 8-position. This structural modification is crucial for its interaction with biological targets, enhancing its pharmacological profile.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in cell signaling pathways, particularly those related to cancer progression.
1. Smoothened (SMO) Antagonism
Recent studies have highlighted that compounds with a purine scaffold can act as antagonists of the Smoothened (SMO) receptor, which is a critical component of the Hedgehog signaling pathway. This pathway is often dysregulated in cancers such as basal cell carcinoma and medulloblastoma. Research indicates that derivatives similar to this compound can effectively inhibit SMO activity, leading to reduced tumor growth and metastasis in vivo .
2. Induction of Apoptosis
In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines. For instance, treatment with this compound resulted in significant cell viability reduction and increased early apoptosis markers in colorectal cancer cells . The mechanism involves downregulation of key genes associated with cell survival, such as GLI1 and PTCH1, indicating its role in modulating apoptotic pathways .
In Vitro Studies
Table 1 summarizes the cytotoxic effects of this compound on various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HT29 (Colorectal) | 19 | Apoptosis induction |
B16F10 (Melanoma) | 15 | SMO antagonism |
A549 (Lung) | 22 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against different cancer types.
In Vivo Studies
In vivo experiments using syngeneic mouse models have shown that treatment with this compound leads to significant tumor growth inhibition. For example, administration of the compound resulted in a tumor growth inhibition rate (TGI) of approximately 39% after two weeks compared to control groups .
Case Studies
A notable case study involved the application of this compound in a melanoma model where it was found to significantly reduce tumor relapse and metastasis when used alongside standard therapies. The study emphasized the compound's ability to enhance the efficacy of existing treatments while minimizing side effects due to its selective targeting mechanism .
Properties
IUPAC Name |
8-pyridin-4-yl-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c1-3-11-4-2-7(1)9-14-8-5-12-6-13-10(8)15-9/h1-6H,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGONIPBXFORCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC3=NC=NC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.